molecular formula C11H17N2O5PS B14701006 N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide CAS No. 26584-00-9

N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide

Katalognummer: B14701006
CAS-Nummer: 26584-00-9
Molekulargewicht: 320.30 g/mol
InChI-Schlüssel: DPSPXPQVKFNVGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of phosphonic acid esters This compound is known for its unique structural features, which include a dimethoxyphosphoryl group and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or protective effects. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-dimethoxyphosphorylethylideneamino)-4-chlorobenzenesulfonamide
  • N-(1-dimethoxyphosphorylethylideneamino)-4-nitrobenzenesulfonamide
  • N-(1-dimethoxyphosphorylethylideneamino)-4-methoxybenzenesulfonamide

Uniqueness

N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological or agrochemical properties.

Eigenschaften

CAS-Nummer

26584-00-9

Molekularformel

C11H17N2O5PS

Molekulargewicht

320.30 g/mol

IUPAC-Name

N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17N2O5PS/c1-9-5-7-11(8-6-9)20(15,16)13-12-10(2)19(14,17-3)18-4/h5-8,13H,1-4H3

InChI-Schlüssel

DPSPXPQVKFNVGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)P(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.